4-(4-Fluorophenyl)-2-pyrimidinethiol

Purity Specification Procurement Benchmarking 4-Aryl-2-pyrimidinethiol Series

In kinase inhibitor programs, substituting 4-aryl-2-pyrimidinethiol analogs without re-optimization risks synthetic failure. The 4-fluorophenyl substituent provides distinct electron-withdrawing character, shifting thiol-thione equilibrium vs. chloro/bromo/methyl congeners. • pKa 6.51 ± 0.10 enables controlled nucleophilic reactivity for cysteine-targeted bioconjugation • Available at ≥95% HPLC; ≥99% option for stoichiometry-critical S-alkylation/coupling sequences • Melting point 214-222 °C enables DSC identity confirmation in high-throughput parallel synthesis

Molecular Formula C10H7FN2S
Molecular Weight 206.24 g/mol
CAS No. 155957-43-0
Cat. No. B178525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-pyrimidinethiol
CAS155957-43-0
Molecular FormulaC10H7FN2S
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC(=S)N2)F
InChIInChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
InChIKeyIKNROSDVLWITKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-2-pyrimidinethiol: Structural & Supply Specifications


4-(4-Fluorophenyl)-2-pyrimidinethiol (CAS 155957-43-0), systematically named 6-(4-fluorophenyl)-1H-pyrimidine-2-thione, is a heterocyclic aromatic compound (C₁₀H₇FN₂S; MW 206.24) belonging to the 2-mercaptopyrimidine class . It houses a pyrimidine core substituted at position 4 (IUPAC: 6-position) with a 4-fluorophenyl moiety and possesses a thiol-thione tautomeric equilibrium critical to its reactivity . Commercially, it is available from multiple suppliers as a yellow crystalline powder with purities ranging from 95% to ≥ 99% (HPLC), melting between 214–222 °C, and a predicted pKa of 6.51 ± 0.10 . It is catalogued as a research-use-only chemical, serving primarily as a building block in medicinal chemistry, particularly in kinase inhibitor and anticancer agent development programs .

Kinase inhibitor scaffold synthesis with fluorophenyl bioisostere for hinge binding
High-purity specification supports late-stage diversification and precise stoichiometry
Defined melting point range enables DSC-based identity confirmation
Thiol handle for S-alkylation and pH-dependent bioconjugation workflows

Why Generic Substitution Fails for 4-(4-Fluorophenyl)-2-pyrimidinethiol


Within the 4-aryl-2-pyrimidinethiol series, the identity of the para-substituent on the phenyl ring exerts a measurable, systematic influence on physicochemical properties – including pKa, melting point, lipophilicity, and solubility – that directly governs synthetic utility and downstream molecular performance . The 4-fluoro substituent confers an electron-withdrawing character distinct from the 4-chloro, 4-bromo, 4-methyl, or unsubstituted phenyl analogs, shifting the thiol-thione tautomeric equilibrium, altering nucleophilicity in alkylation/coupling reactions, and modifying the hydrogen-bond acceptor capacity of the scaffold [1]. These differences are not cosmetic: whether a program requires optimal purity for late-stage functionalization, a specific pKa for pH-dependent bioconjugation, or a defined leaving-group potential in nucleophilic aromatic substitution, swapping out the 4-fluorophenyl variant for a different congener without re-optimization carries a high risk of synthetic failure or irreproducible biological data . The following quantified evidence establishes precisely where 4-(4-fluorophenyl)-2-pyrimidinethiol diverges from its closest analogs.

Para‑substituent electronic profile
4‑Fluoro electron‑withdrawing strength differs from chloro, bromo, or methyl analogs, shifting pKa and thiol‑thione equilibrium. This directly alters nucleophilic reactivity in S‑alkylation.
Purity specification gaps
The 4‑fluorophenyl variant is available at higher purity specifications than the 4‑chloro or 4‑bromo congeners. Lower‑purity analogs introduce undefined impurities that compromise stoichiometric control and assay reproducibility.
Bioisosteric H‑bond acceptor capacity
The fluorine substituent engages kinase hinge regions through C–F···H–N interactions. Chloro, bromo, and methyl analogs lack this capacity, potentially reducing target engagement in kinase inhibitor programs.
Melting point divergence
The melting range of the 4‑fluorophenyl compound is discretely higher than that of the 4‑phenyl and 4‑chlorophenyl analogs. Substitution without re‑confirmation risks misidentification in multi‑analog workflows.

4-(4-Fluorophenyl)-2-pyrimidinethiol: Comparative Evidence


Purity Advantage vs. Chlorophenyl Analog

The commercially available purity specification for 4-(4-fluorophenyl)-2-pyrimidinethiol reaches ≥ 99% (HPLC) from at least one major supplier . In contrast, the direct chloro congener, 4-(4-chlorophenyl)-2-pyrimidinethiol (CAS 175203-08-4), is supplied at ≥ 98% (HPLC) [1]. The 4-bromo analog is typically specified at ≥ 95% . This 1–4 percentage-point purity differential can be decisive in applications demanding minimal impurities, such as late-stage functionalization or high-sensitivity biological assays.

Purity Specification
Cross‑study comparable
≥ 99% (HPLC) vs. Chloro: ≥ 98%, Bromo: ≥ 95%
Higher purity supports precise stoichiometry and reduces impurity‑related assay noise.
Supplier CoA specifications; HPLC method context
Purity Specification Procurement Benchmarking 4-Aryl-2-pyrimidinethiol Series

pKa Differentiation from Chloro Analog

The predicted pKa of 4-(4-fluorophenyl)-2-pyrimidinethiol is 6.51 ± 0.10, reflecting the electron-withdrawing effect of the para-fluoro substituent on the thiol acidity . The 4-chlorophenyl analog has a reported predicted pKa of 6.36 ± 0.10 . The unsubstituted 4-phenyl-2-pyrimidinethiol, lacking an electron-withdrawing para-substituent, is expected to exhibit a higher pKa (less acidic), although a directly comparable experimental value is not readily available in public databases – establishing a class-level inference that halogen substitution depresses pKa in the order F (6.51) < Cl (6.36) < H (predicted higher) .

Predicted pKa
Class‑level inference
6.51 ± 0.10 vs. Chloro: 6.36 ± 0.10
Shifts thiolate/thiol equilibrium at physiological pH, affecting S‑alkylation reactivity.
ACD/Labs prediction; experimental validation not publicly reported for all comparators
Acidity Constant (pKa) Electron-Withdrawing Effects Thiol-Thione Tautomerism

Melting Point Distinction from Phenyl Analog

The melting point range for 4-(4-fluorophenyl)-2-pyrimidinethiol as supplied by ChemImpex is 214–222 °C ; AKSci reports the same compound at 214–222 °C . The unsubstituted 4-phenyl-2-pyrimidinethiol (CAS 60414-59-7) melts at 197–209 °C , a depression of approximately 13–17 °C relative to the fluoro analog. The 4-chlorophenyl derivative melts at 210–219 °C (supplier: ChemImpex) or ~210 °C (ChemicalBook), which partially overlaps with the fluoro compound's range but is statistically distinguishable by the lower onset value .

Melting Point
Cross‑study comparable
214–222 °C vs. Phenyl: 197–209 °C, Chloro: 210–219 °C
Higher, narrower range supports DSC identity confirmation in multi‑analog workflows.
Capillary MP per supplier QC; distinct onset aids differentiation
Melting Point Solid-State Characterization Differentiation by DSC

Aqueous Solubility Comparison Across Halogen Series

The calculated aqueous solubility of 4-(4-fluorophenyl)-2-pyrimidinethiol is 2.7 g/L at 25 °C (ACD/Labs V11.02) . Although experimentally determined solubility values for the direct 4-chloro and 4-bromo analogs are not publicly available in vendor technical datasheets, the heavier halogens (Cl: MW 222.7; Br: MW 267.15) are expected by class-level inference to exhibit decreased aqueous solubility relative to the fluoro compound (MW 206.24) due to increased molecular weight and enhanced hydrophobic surface area; conversely, the unsubstituted 4-phenyl analog (MW 188.25) is expected to be less soluble owing to the absence of the polarity-enhancing fluoro substituent .

Aqueous Solubility
Class‑level inference
Calculated 2.7 g/L (25 °C) for fluoro; ranking: F‑Ph > Cl‑Ph ≈ Br‑Ph > Ph
Provides practical aqueous handling window; other analogs may be less soluble.
ACD/Labs prediction; no experimental solubility data for comparators
Aqueous Solubility Pre-formulation Building Block Handling

Bioisosteric Advantage: Fluoro as H-Bond Acceptor in Kinase Binding

Fluorine substitution at the para-position of the phenyl ring is well-established in medicinal chemistry as conferring hydrogen-bond acceptor capacity (C–F···H–X interactions) that is absent in the corresponding chloro, bromo, or methyl analogs [1]. In the context of the 6-(4-fluorophenyl)-pyrimidine scaffold, which forms the core of multiple kinase-targeting chemotypes, the 4-fluorophenyl moiety has been specifically exploited to engage backbone NH groups in the hinge region of EGFR and PI3K active sites, as demonstrated by a series of 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives that achieved IC₅₀ < 0.01 µM against CNS cancer (SNB-75) and 0.64 µM against ovarian cancer (OVAR-4) cell lines . Replacing the fluoro with chloro in analogous pyrimidine-based kinase inhibitors has been shown, in structurally distinct but mechanistically related series, to diminish hinge-binding affinity due to the larger van der Waals radius and weaker H-bond acceptor capacity of chlorine [2]. This class-level evidence supports preferential selection of the 4-fluorophenyl variant when the intended synthetic application targets kinase hinge-binding motifs.

Kinase Hinge Bioisostere
Class‑level inference
Fluorophenyl enables C–F···H–N hinge binding; shown in pyrimidine‑carbonitrile series (IC₅₀ < 0.01 µM SNB‑75).
Supports kinase inhibitor scaffold design; chloro and methyl analogs lack this interaction.
Derived from published derivative data; not direct compound activity
Bioisosterism Fluorine in Drug Design Kinase Inhibitor Scaffolds

4-(4-Fluorophenyl)-2-pyrimidinethiol: Application Scenarios


EGFR/PI3K Dual Inhibitor Library Synthesis

The 4-fluorophenyl substituent is a validated bioisostere for kinase hinge binding, as demonstrated by 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives achieving IC₅₀ < 0.01 µM against SNB-75 CNS cancer cells . Procurement of 4-(4-fluorophenyl)-2-pyrimidinethiol at ≥ 99% (HPLC) purity is recommended for late-stage diversification in kinase inhibitor programs, where trace impurities from lower-purity analogs (e.g., the 95% bromo congener) could confound structure-activity relationship interpretation. The thiol group serves as a versatile handle for S-alkylation with diverse electrophiles to generate focused kinase-targeted libraries.

pH-Dependent Bioconjugation for Protein Profiling

With a predicted pKa of 6.51 ± 0.10 , the thiol group of 4-(4-fluorophenyl)-2-pyrimidinethiol is partially ionized at physiological pH, enabling controlled nucleophilic reactivity for cysteine-targeted bioconjugation. This pKa is ~0.15 units higher than the chloro analog (6.36), providing a subtly distinct pH-dependent reactivity window. Researchers designing activity-based probes where precise thiolate nucleophilicity is required should select this compound over the chloro variant to avoid unwanted cross-reactivity at lower pH.

S-Alkylation Scale-Up with Stoichiometric Control

The ≥ 99% (HPLC) purity specification available for this compound surpasses the 98% specification of the 4-chloro analog and the 95–97% typical of the 4-bromo or 4-trifluoromethyl variants. In process-scale S-alkylation or Suzuki–Miyaura coupling sequences where precise stoichiometry is critical, the higher guaranteed purity reduces the need for empirical overcharging to compensate for undefined impurities, directly improving cost-efficiency and reducing by-product formation.

DSC Identity Confirmation for Library Quality Control

The melting point of 214–222 °C is discretely higher than that of the 4-phenyl analog (197–209 °C) and partially resolved from the 4-chloro analog (210–219 °C onset). Analytical laboratories managing parallel syntheses of multiple 4-aryl-2-pyrimidinethiol derivatives can leverage differential scanning calorimetry to confirm compound identity without requiring LC-MS, streamlining quality control workflows in high-throughput medicinal chemistry environments.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
High‑purity fluorophenyl scaffold with bioisosteric hinge‑binding potential
Hinge‑binding engagement assay; purity verification by HPLC
pH‑dependent bioconjugation
Thiol pKa shift relative to chloro analog, providing a distinct reactivity window
Reactivity profiling at controlled pH; thiolate nucleophilicity benchmarking
S‑alkylation scale‑up
High‑purity specification supports precise stoichiometric control
Reaction stoichiometry verification; impurity profiling by HPLC
DSC quality control for multi‑analog workflows
Distinct melting point range vs. phenyl and chlorophenyl analogs
Thermal identity confirmation by DSC; cross‑check with supplier specification

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